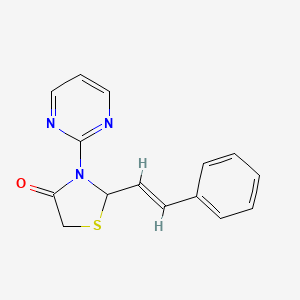

3-(Pyrimidin-2-yl)-2-styrylthiazolidin-4-one

Description

Properties

Molecular Formula |

C15H13N3OS |

|---|---|

Molecular Weight |

283.4 g/mol |

IUPAC Name |

2-[(E)-2-phenylethenyl]-3-pyrimidin-2-yl-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C15H13N3OS/c19-13-11-20-14(8-7-12-5-2-1-3-6-12)18(13)15-16-9-4-10-17-15/h1-10,14H,11H2/b8-7+ |

InChI Key |

GUPBVBPNZNSLRK-BQYQJAHWSA-N |

Isomeric SMILES |

C1C(=O)N(C(S1)/C=C/C2=CC=CC=C2)C3=NC=CC=N3 |

Canonical SMILES |

C1C(=O)N(C(S1)C=CC2=CC=CC=C2)C3=NC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-2-yl)-2-styrylthiazolidin-4-one typically involves the following steps:

Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a thiourea derivative with an α-haloketone under basic conditions.

Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced via a cyclization reaction involving a suitable precursor such as a β-diketone or β-ketoester.

Styryl Group Addition: The styryl group is usually introduced through a Knoevenagel condensation reaction between the thiazolidinone derivative and a benzaldehyde derivative.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as magnesium oxide nanoparticles can be employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenated derivatives, amines, thiols, and appropriate solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiazolidinone derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

3-(Pyrimidin-2-yl)-2-styrylthiazolidin-4-one has been studied for its anticancer properties. Research indicates that derivatives of thiazolidinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing thiazolidinone structures have shown promising results in inhibiting the growth of breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2) cells, with some derivatives outperforming standard treatments like 5-fluorouracil in efficacy .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 5.71 | |

| Thiazolidinone Derivative A | PC3 | 12.34 | |

| Thiazolidinone Derivative B | HepG2 | 8.45 |

Antiviral Properties

Another significant application of this compound is its potential as an antiviral agent, particularly against HIV. Studies have demonstrated that certain thiazolidinone derivatives can inhibit the replication of HIV-1 at low concentrations (10–40 nM), showcasing their effectiveness as non-nucleoside reverse transcriptase inhibitors (NNRTIs). The structure-activity relationship (SAR) studies suggest that modifications at the thiazolidinone nucleus significantly influence antiviral activity .

Table 2: Antiviral Activity Against HIV

Antioxidant Properties

Research has also highlighted the antioxidant capabilities of this compound. In vitro assays using DPPH and ABTS radical scavenging methods revealed that several synthesized thiazolidinone derivatives exhibit notable antioxidant activity, with effective concentrations ranging between 16.13 and 49.94 µg/mL for DPPH and TEAC values indicating strong radical scavenging ability .

Table 3: Antioxidant Activity of Thiazolidinone Derivatives

Mechanism of Action

The mechanism of action of 3-(Pyrimidin-2-yl)-2-styrylthiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity . In cancer cells, it induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Bioactivity

The following table summarizes key analogues of 3-(Pyrimidin-2-yl)-2-styrylthiazolidin-4-one and their properties:

Key Comparative Insights

- However, oxadiazole derivatives (e.g., from ) exhibit superior cytotoxicity, possibly due to their thioether linkages improving membrane permeability . Pyrido[2,3-d]pyrimidin-4-one derivatives demonstrate broader activity (anticancer, antimicrobial) but lack the thiazolidinone ring’s enzyme-inhibiting specificity, as seen in acetylcholinesterase (AChE) inhibition by thiazolidinones .

- Synthetic Accessibility: this compound requires multistep synthesis with moderate yields (~60–70%), whereas microwave-assisted methods for pyrido-pyrimidinones achieve higher efficiency (85–90% yields) . Azo-linked thiazolidinones () are synthesized via simpler one-pot reactions but face stability issues due to azo bond lability .

- Sulfanylidene derivatives (e.g., ) exhibit higher polarity due to the =S group, enhancing aqueous solubility but reducing membrane penetration .

Notes

Biological data (e.g., IC₅₀ values) for the compound are absent in open literature, necessitating further experimental validation.

Structure-activity relationship (SAR) studies could optimize substituent effects (e.g., replacing styryl with electron-deficient alkenes) .

Contradictions: highlights pyrido-pyrimidinones as superior anticancer agents, but thiazolidinones (e.g., ) may offer better selectivity for neurological targets. This underscores the need for target-specific optimization.

Synthesis Challenges :

- Scalability of this compound synthesis remains unaddressed; greener methods (e.g., solvent-free, catalytic) should be explored .

Biological Activity

3-(Pyrimidin-2-yl)-2-styrylthiazolidin-4-one is a derivative of thiazolidin-4-one, a compound class recognized for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a thiazolidinone ring, which is known for its ability to interact with various biological targets. The presence of the pyrimidine and styryl groups contributes to its unique pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives, including this compound. These compounds have been shown to inhibit cell proliferation in various cancer cell lines:

- Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. In vitro studies using the MTT assay revealed that modifications in the chemical structure can enhance potency against these cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 12.5 |

| This compound | HeLa | 10.0 |

Antioxidant Activity

Thiazolidin-4-one derivatives are also known for their antioxidant properties. Studies indicated that this compound exhibits strong free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

Antimicrobial Activity

The compound has shown promising results against various microbial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Antioxidant Mechanism : It scavenges free radicals, reducing oxidative damage in cells.

- Antimicrobial Action : By interfering with bacterial metabolism, it hinders their growth and replication.

Case Studies

- Anticancer Efficacy : A study evaluated the efficacy of this compound against resistant cancer cells. Results showed that the compound could overcome resistance mechanisms in certain cancer types, suggesting its potential as a lead compound for drug development .

- Antimicrobial Testing : Another investigation reported the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to synthesize 3-(Pyrimidin-2-yl)-2-styrylthiazolidin-4-one, and what intermediates are critical?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A typical route involves reacting pyrimidin-2-yl-substituted amines with mercaptoacetic acid and styryl aldehydes under acidic conditions. For example, thioglycolic acid reacts with N-cyclohexyl-2-cyanoacetamide and aromatic aldehydes to form thiazolidin-4-one scaffolds . Key intermediates include Schiff bases (e.g., 6-(3-substituted N-benzylidene)-1,3-dimethyl pyrimidine-2,4-dione) formed during aldehyde-amine condensation .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for styryl and pyrimidinyl groups) and the thiazolidin-4-one carbonyl (δ ~170 ppm).

- FT-IR : Confirm the C=O stretch (~1680–1720 cm⁻¹) and C=N/C=C vibrations (1500–1600 cm⁻¹).

- X-ray crystallography : Resolves conformational ambiguities, such as the planar geometry of the thiazolidinone ring and styryl substituent orientation .

Q. What standard in vitro assays are used to evaluate the antimicrobial activity of thiazolidin-4-one derivatives?

- Methodological Answer :

- Agar dilution/Broth microdilution : Determines minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Zone of inhibition assays : Quantifies bactericidal/fungicidal effects on agar plates. Activity is often correlated with electron-withdrawing substituents on the pyrimidine ring .

Advanced Research Questions

Q. How can one-pot synthesis conditions be optimized to enhance the yield of this compound?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalysis : Acetic acid (10–20 mol%) accelerates cyclization .

- Temperature control : Maintaining 40–60°C prevents styryl group degradation. Microwave-assisted synthesis reduces reaction time (30–60 mins vs. 6–8 hrs conventionally) and improves regioselectivity .

Q. How do researchers address contradictory antimicrobial activity data among structurally analogous thiazolidin-4-one derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., electron-donating vs. withdrawing groups on pyrimidine) using regression models .

- Bioassay standardization : Control variables like bacterial strain viability, inoculum size, and solvent (DMSO concentration ≤1% to avoid cytotoxicity) .

Q. What role does the styryl group play in modulating the electronic properties and bioactivity of this compound?

- Methodological Answer :

- Electronic effects : The styryl group’s conjugated π-system enhances electron delocalization, increasing electrophilicity at the thiazolidinone carbonyl (critical for enzyme inhibition).

- Steric effects : Bulky styryl substituents may hinder binding to microbial targets, as seen in reduced activity compared to smaller aryl groups .

Q. What strategies are used to resolve spectral overlaps in the characterization of thiazolidin-4-one derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Differentiates overlapping proton signals from pyrimidine and styryl moieties.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and NMR shifts to validate experimental data .

Q. How does the substitution pattern on the pyrimidine ring influence the compound’s stability under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.